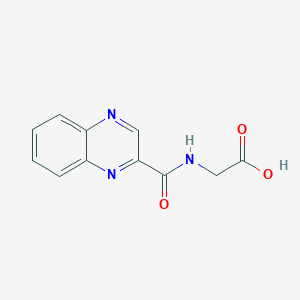

Glycine, N-(2-quinoxaloyl)-

Descripción

Glycine, N-(2-quinoxaloyl)- is a glycine derivative where the amino group is substituted with a 2-quinoxaloyl moiety. This compound is synthesized via nucleophilic substitution reactions, typically involving 2-quinoxaloyl chloride (83) and amines under basic conditions. For example, in the synthesis of peroxisome proliferator-activated receptor (PPAR) regulators, amine intermediates react with 2-quinoxaloyl chloride to form compounds like 84 and 91, though biological data for these derivatives remain unpublished .

Propiedades

Número CAS |

5569-99-3 |

|---|---|

Fórmula molecular |

C11H9N3O3 |

Peso molecular |

231.21 g/mol |

Nombre IUPAC |

2-(quinoxaline-2-carbonylamino)acetic acid |

InChI |

InChI=1S/C11H9N3O3/c15-10(16)6-13-11(17)9-5-12-7-3-1-2-4-8(7)14-9/h1-5H,6H2,(H,13,17)(H,15,16) |

Clave InChI |

SYRMBQLKOGGQII-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)O |

SMILES canónico |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)O |

Otros números CAS |

5569-99-3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups: The 2-quinoxaloyl and benzyloxycarbonyl groups are electron-withdrawing, enhancing stability against hydrolysis compared to electron-donating substituents like benzyl groups .

- Stereochemical Complexity : N-(2-Furacyl)glycine derivatives produce multiple stereoisomers upon hydrogenation, complicating purification .

Chemical Reactivity

- Oxidation Sensitivity : N-(2-Furacyl)glycine undergoes rapid oxidation with periodic acid, cleaving vicinal diols to release aldehydes (e.g., butyraldehyde) .

- Hydrogenation Products: Hydrogenation of N-(2-furacyl)glycine yields hydroxyhexyl glycines, resolvable via amino acid analyzers, suggesting applications in food browning reaction studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.